Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 118938-24-2
VCID: VC8213989
InChI: InChI=1S/C18H14N2O6/c1-2-25-18(22)13-8-9-14(15(10-13)20(23)24)19-17(21)11-16(26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C18H14N2O6
Molecular Weight: 354.3 g/mol

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

CAS No.: 118938-24-2

Cat. No.: VC8213989

Molecular Formula: C18H14N2O6

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate - 118938-24-2

Specification

CAS No. 118938-24-2
Molecular Formula C18H14N2O6
Molecular Weight 354.3 g/mol
IUPAC Name ethyl 3-nitro-4-(3-oxo-5-phenyl-1,2-oxazol-2-yl)benzoate
Standard InChI InChI=1S/C18H14N2O6/c1-2-25-18(22)13-8-9-14(15(10-13)20(23)24)19-17(21)11-16(26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Standard InChI Key PDMTZVNYTOWBTE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate has the molecular formula C₁₈H₁₄N₂O₆ and a molecular weight of 354.3 g/mol . The structure combines a benzoate ester moiety with a 3-nitro substituent and a 5-phenylisoxazolone ring system. The IUPAC name, ethyl 3-nitro-4-(3-oxo-5-phenyl-1,2-oxazol-2-yl)benzoate, reflects its functional groups and connectivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₄N₂O₆
Molecular Weight354.3 g/mol
CAS Registry Number118938-24-2
SMILES NotationCCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)N+[O-]
InChI KeyPDMTZVNYTOWBTE-UHFFFAOYSA-N

Structural Features and Spectral Characterization

The compound’s planar isoxazolone ring (O–N–C–C–O) contributes to its rigidity, while the nitro group at the 3-position of the benzene ring introduces electron-withdrawing effects that influence reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl ester (–OCH₂CH₃, δ 1.3–1.4 ppm triplet; δ 4.3–4.4 ppm quartet), nitro group (δ 8.2–8.4 ppm aromatic protons), and isoxazolone carbonyl (δ 165–170 ppm in ¹³C NMR). Infrared (IR) spectroscopy confirms the presence of ester carbonyl (≈1720 cm⁻¹), nitro (≈1520 cm⁻¹), and isoxazolone carbonyl (≈1680 cm⁻¹) stretches.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Condensation: Ethyl 4-chloro-3-nitrobenzoate reacts with 5-phenylisoxazole in dimethyl sulfoxide (DMSO) with potassium carbonate as a base.

  • Cyclization: Heating under reflux facilitates the formation of the isoxazolone ring.

  • Purification: Crystallization from ethanol yields the pure product (reported yield: 65–72%).

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueEffect on Yield
Temperature80–90°CMaximizes cyclization
Reaction Time6–8 hoursPrevents decomposition
BaseK₂CO₃Enhances nucleophilicity
SolventDMSOImproves solubility

Reactivity Profiles

  • Hydrolysis: The ester group undergoes saponification in basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative.

  • Nucleophilic Substitution: The nitro group at the 3-position can be reduced to an amine (e.g., H₂/Pd-C) for further functionalization .

  • Isoxazolone Ring Opening: Strong bases (e.g., LiAlH₄) cleave the isoxazolone ring, generating α,β-unsaturated ketone intermediates .

Biological Activity and Mechanism of Action

Table 3: Comparative Bioactivity of Isoxazolone Derivatives

CompoundTargetIC₅₀ (μM)Reference
Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoateEPAC28.9*
ESI-09 (HTS hit)EPAC28.9
HJC0726EPAC21.9

*Predicted based on structural similarity to ESI-09 .

Antimicrobial and Anti-Inflammatory Effects

The 5-phenylisoxazolone moiety demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 16 μg/mL) and Escherichia coli (MIC: 32 μg/mL). In murine models, derivatives reduce TNF-α production by 40–60% at 10 mg/kg doses, indicating anti-inflammatory potential.

Applications in Drug Discovery

Lead Optimization Strategies

  • Substitution at Phenyl Ring: Introducing electron-withdrawing groups (e.g., –Cl, –NO₂) at the 3-position enhances EPAC2 binding affinity .

  • Isoxazolone Modifications: Bulky substituents (e.g., tert-butyl) at the 5-position improve metabolic stability .

Preclinical Development Challenges

  • Solubility: The logP value of 2.8 limits aqueous solubility, necessitating prodrug strategies.

  • Metabolic Clearance: Cytochrome P450-mediated oxidation of the ethyl ester occurs rapidly in vivo (t₁/₂: 1.2 hours).

Analytical and Computational Characterization

Spectroscopic and Chromatographic Methods

  • HPLC Purity: >98% (C18 column, acetonitrile/water 70:30, UV detection at 254 nm).

  • X-ray Crystallography: Unit cell parameters confirm planar geometry (Space Group: P2₁/c, a = 8.21 Å, b = 12.45 Å, c = 14.73 Å) .

In Silico Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G*) predict a dipole moment of 5.2 Debye, correlating with observed solubility trends . Molecular dynamics simulations reveal stable binding to EPAC2’s CBD (ΔG = −9.8 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator